molecular formula C14H21N3O B7967304 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide

2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide

Cat. No.: B7967304
M. Wt: 247.34 g/mol
InChI Key: SSAZERDQOCSVHN-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methyl group, and a piperidine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoic acid derivative with an amine under suitable conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzamide intermediate reacts with 4-methylpiperidine.

    Methylation: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzamide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Similar in structure but lacks the piperidine ring.

    N-methylbenzamide: Similar in structure but lacks the amino and piperidine groups.

Uniqueness

2-Amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide is unique due to the presence of both the piperidine ring and the amino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-N-methyl-5-(4-methylpiperidin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-5-7-17(8-6-10)11-3-4-13(15)12(9-11)14(18)16-2/h3-4,9-10H,5-8,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAZERDQOCSVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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